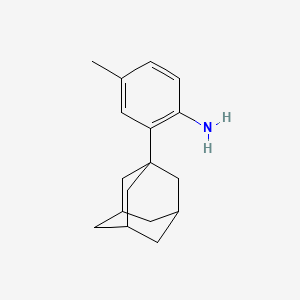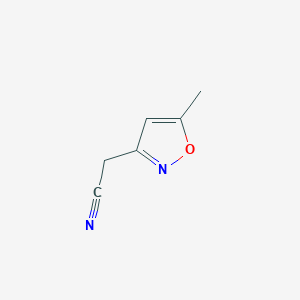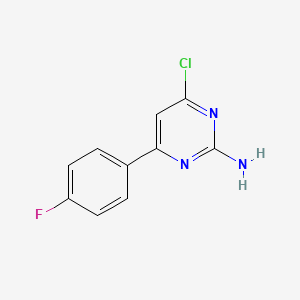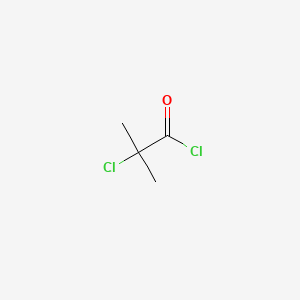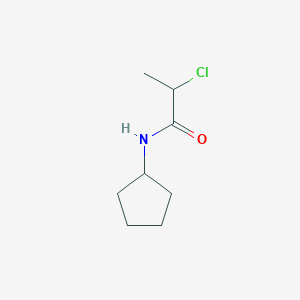
2-chloro-N-cyclopentylpropanamide
Overview
Description
2-chloro-N-cyclopentylpropanamide is a chemical compound with the CAS Number: 565180-19-0 and a molecular weight of 175.66 . It has a linear formula of C8 H14 Cl N O .
Synthesis Analysis
The synthesis of 2-chloro-N-cyclopentylpropanamide involves a two-stage process . In the first stage, 1-chloromethyl-2-methylbenzene reacts with thiourea in isopropyl alcohol at 100℃ for 2 hours in a sealed tube. In the second stage, 2-chloro-N-cyclopentylpropanamide reacts with potassium hydroxide in methanol and isopropyl alcohol at 60℃ for 2 hours under sonication .Molecular Structure Analysis
The IUPAC name for 2-chloro-N-cyclopentylpropanamide is 2-chloro-N-cyclopentylpropanamide . The InChI code is 1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) . The InChI key is YVDWCPUGVCYCNP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-chloro-N-cyclopentylpropanamide is a solid substance . The storage temperature is room temperature . The melting point is between 113-114°C .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
2-chloro-N-cyclopentylpropanamide may serve as a precursor in the synthesis of various therapeutic agents. Its structure allows for further chemical modifications, potentially leading to the development of new medications with cyclopentyl and propanamide components, which are often seen in molecules with central nervous system activity .
Agriculture: Pesticide and Herbicide Development
In agriculture, this compound could be explored for its potential use in the development of new pesticides or herbicides. The chloro and amide functional groups present in the molecule might interact with specific enzymes or receptors in pests and weeds, providing a targeted approach to crop protection .
Material Science: Polymer Research
The chemical structure of 2-chloro-N-cyclopentylpropanamide suggests it could be used in material science, particularly in polymer research. Its incorporation into polymers could enhance the properties of materials, such as increasing thermal stability or improving mechanical strength .
Industrial Applications: Chemical Intermediate
This compound could act as an intermediate in various industrial chemical reactions. Its reactivity due to the chloro group could be harnessed in the synthesis of more complex compounds or in the modification of existing substances to improve their industrial utility .
Environmental Impact: Eco-friendly Alternatives
Research into the environmental impact of 2-chloro-N-cyclopentylpropanamide could lead to the development of eco-friendly alternatives to more harmful chemicals currently in use. Understanding its degradation products and interaction with environmental factors is crucial for this application .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-chloro-N-cyclopentylpropanamide might be used in enzyme inhibition studies due to its potential to bind to active sites, thus helping in the understanding of enzyme mechanisms and the development of inhibitors for therapeutic use .
Pharmacology: Drug Discovery and Testing
The compound’s potential pharmacological effects could be explored in drug discovery and testing. Its structural features might interact with biological targets, leading to new insights in pharmacodynamics and pharmacokinetics .
Chemical Engineering: Process Optimization
Finally, in chemical engineering, 2-chloro-N-cyclopentylpropanamide could be studied for process optimization. Its properties might be beneficial in refining chemical processes, such as catalysis or separation techniques, to enhance efficiency and yield .
Safety And Hazards
The safety information for 2-chloro-N-cyclopentylpropanamide indicates that it is a hazardous substance . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-cyclopentylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWCPUGVCYCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403985 | |
| Record name | 2-chloro-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopentylpropanamide | |
CAS RN |
565180-19-0 | |
| Record name | 2-chloro-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)


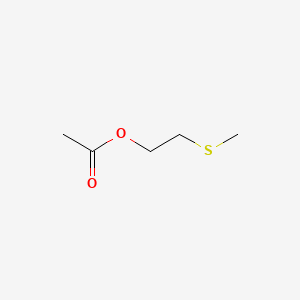


![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)

